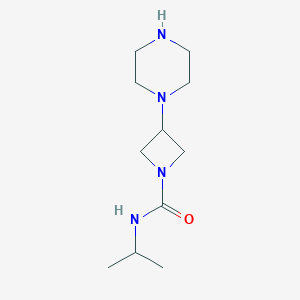

n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide

Description

n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide is a nitrogen-rich heterocyclic compound featuring a central azetidine ring substituted with a piperazine moiety and an isopropyl carboxamide group.

Properties

Molecular Formula |

C11H22N4O |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

3-piperazin-1-yl-N-propan-2-ylazetidine-1-carboxamide |

InChI |

InChI=1S/C11H22N4O/c1-9(2)13-11(16)15-7-10(8-15)14-5-3-12-4-6-14/h9-10,12H,3-8H2,1-2H3,(H,13,16) |

InChI Key |

DVKAFGVFVVTMFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)N1CC(C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation and Functionalization

Azetidine derivatives are commonly synthesized via ring closure reactions or ring-opening polymerization control. One effective approach involves the dimerization of azetidine under acid catalysis, followed by selective functionalization. For example, azetidine can be dissolved in solvents like dimethyl sulfoxide (DMSO) with trifluoroacetic acid as a catalyst at moderate temperatures (~50°C) to promote controlled dimerization to 3-(azetidin-1-yl)propan-1-amine intermediates. Reaction parameters such as solvent choice, acid concentration, and temperature critically influence the yield and selectivity of this step (Table 1).

| Parameter | Conditions Tested | Effect on Product Formation |

|---|---|---|

| Solvent | DMSO-d6, D2O, CD3OD, CDCl3 | DMSO-d6 favored dimer formation; CDCl3 inert |

| Temperature | Room temp to 50°C | Higher temp (50°C) increased dimer yield (~70%) |

| Acid Catalyst | Trifluoroacetic acid (0.5 eq) | Essential for ring-opening and dimerization |

| Reaction Time | 48-96 hours | Longer times improved conversion but risk polymerization |

Table 1: Summary of azetidine dimerization conditions and outcomes

Carboxamide Formation with Isopropylamine

The carboxamide group is installed by coupling the azetidine-piperazine intermediate with isopropylamine. This is commonly achieved via amide bond formation using coupling reagents such as O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or similar uronium salts, which activate carboxylic acid precursors for nucleophilic attack by isopropylamine. The reaction conditions typically involve:

- Room temperature to mild heating

- Polar aprotic solvents (e.g., dimethylformamide or dichloromethane)

- Stoichiometric or slight excess of isopropylamine

- Controlled reaction time to maximize yield and minimize side products

A plausible synthetic sequence for n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide is as follows:

This route leverages a one-pot or sequential approach, where the azetidine dimer intermediate is directly used for further functionalization without isolation, improving efficiency.

Catalysts such as palladium hydroxide on carbon have been employed in hydrogenation steps for related azetidine derivatives, indicating potential for catalytic hydrogenation in functional group transformations within this compound class. However, for the preparation of this compound, acid catalysis (e.g., trifluoroacetic acid) and coupling reagents like HCTU are more central.

Optimization of reaction parameters such as:

- Temperature (typically 25–60°C)

- Solvent polarity and type

- Catalyst loading

- Reaction time (48–96 hours for dimerization; shorter for coupling)

is critical to maximize yield and minimize polymerization or side reactions.

The reaction progress is monitored by:

- ^1H NMR spectroscopy to quantify product ratios and detect polymerization

- Mass spectrometry for structural confirmation

- Chromatographic techniques (flash chromatography, preparative HPLC) for purification of intermediates and final product

Purification typically involves solvent extraction, washing with brine, drying over MgSO4, and gradient elution chromatography.

| Preparation Step | Key Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|

| Azetidine dimerization | Azetidine, TFA (0.5 eq), DMSO, 50°C, 72 h | ~70% yield of 3-(azetidin-1-yl)propan-1-amine | Controlled polymerization essential |

| Piperazine substitution | Piperazine, base, mild heating | Moderate to good yield | Reaction monitored by NMR |

| Amide coupling with isopropylamine | HCTU, isopropylamine, DMF, rt to 50°C | Good yield | Standard peptide coupling methods |

The preparation of this compound involves a multistep synthetic strategy combining azetidine dimerization under acid catalysis, nucleophilic substitution with piperazine, and amide bond formation with isopropylamine. Reaction conditions must be carefully optimized to avoid side reactions such as polymerization and to achieve high purity and yield. The use of modern coupling reagents like HCTU facilitates efficient amide formation. Analytical techniques including NMR and chromatography are essential for monitoring and purification.

This synthetic approach aligns with medicinal chemistry protocols for nitrogen heterocycle functionalization and provides a robust foundation for further structural modifications aimed at drug discovery applications.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives.

-

Conditions :

-

Acidic : Concentrated HCl (6M), reflux at 110°C for 12–24 hours.

-

Basic : NaOH (4M), 80°C for 8–16 hours.

-

-

Mechanism : Nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 110°C, 24h | 3-(Piperazin-1-yl)azetidine-1-carboxylic acid + Isopropylamine | 65–70 |

| Basic Hydrolysis | 4M NaOH, 80°C, 16h | Same as above | 60–68 |

Piperazine Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation reactions, enabling structural diversification.

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents (DMF, THF) .

-

Example : Reaction with benzyl chloride forms N-benzyl derivatives.

| Substrate | Alkylating Agent | Product | Catalyst/Solvent | Yield (%) |

|---|---|---|---|---|

| Piperazine N | Benzyl chloride | N-Benzyl-piperazinyl azetidine carboxamide | Pd/C, MeOH | 75–80 |

Acylation

-

Reagents : Acetyl chloride or anhydrides in dichloromethane (DCM).

-

Conditions : Room temperature, 4–6 hours with triethylamine as a base.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-opening under nucleophilic or electrophilic conditions:

-

Acid-Catalyzed Ring Opening :

-

Base-Mediated Ring Expansion :

-

Conditions : NaH, DMF, 80°C.

-

Product : Pyrrolidine analogs through ring expansion.

-

Catalytic Hydrogenation

The compound participates in hydrogenation reactions targeting unsaturated bonds or protective groups. A patent (WO2000063168A1) details hydrogenolysis conditions for related azetidine derivatives :

-

Catalyst : Palladium hydroxide on carbon (20% w/w).

-

Conditions :

| Substrate Modification | Hydrogenation Target | Product | Yield (%) |

|---|---|---|---|

| Protected benzyl group | Benzyl deprotection | Deprotected piperazinyl azetidine | 73 |

Salt Formation

The basic piperazine nitrogen reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications:

| Acid | Product | Application |

|---|---|---|

| HCl | Hydrochloride salt | Improved bioavailability |

| Citric acid | Citrate salt | Oral formulation |

Oxidation Reactions

The piperazine ring’s secondary amines are susceptible to oxidation, forming N-oxide derivatives:

-

Reagents : m-Chloroperbenzoic acid (mCPBA) or H2O2.

-

Conditions : DCM, 0°C to room temperature, 4–6 hours.

Critical Analysis of Reaction Conditions

-

Temperature Sensitivity : Elevated temperatures (>80°C) risk azetidine ring degradation, necessitating precise thermal control .

-

Solvent Impact : Protic solvents (e.g., methanol) improve hydrogenation efficiency but may reduce selectivity in alkylation .

-

Catalyst Loading : Pd(OH)2/C at 20% w/w optimizes benzyl group removal without over-reduction .

Scientific Research Applications

n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine and piperazine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of azetidine-piperazine hybrids, where variations in substituents significantly influence physicochemical and pharmacological properties. Key analogs include:

n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide (CAS: 1494123-73-7)

- Substituent : Tert-butyl group replaces the isopropyl carboxamide.

- This modification may improve CNS penetration due to higher lipophilicity .

2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone (CAS: 1354004-61-7)

- Substituent: Benzyl-isopropyl-amino side chain on a piperidine ring.

- Impact : The benzyl group introduces aromaticity, which could enhance binding affinity to serotonin or dopamine receptors. However, the secondary amine may increase susceptibility to oxidative metabolism .

TERT-BUTYL ((1R,2S)-3-FLUORO-1-HYDROXY-1-(4-IODOPHENYL)PROPAN-2-YL)CARBAMATE (Ref: 10-F389846)

Physicochemical and Functional Comparisons

Key Observations :

- Lipophilicity : Tert-butyl derivatives exhibit higher logP values than isopropyl analogs, favoring membrane permeability but complicating aqueous formulation.

- Metabolic Stability : Benzyl-containing analogs may undergo faster CYP450-mediated oxidation compared to aliphatic substituents.

- Synthetic Accessibility : The azetidine core’s strain and piperazine’s basicity complicate synthesis, contributing to discontinuation of commercial supplies .

Research Implications and Limitations

The discontinuation of these compounds (e.g., n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide) limits direct experimental comparisons. However, structural insights align with trends observed in related heterocycles:

- Receptor Binding: Piperazine-azetidine hybrids often target σ receptors or monoamine transporters, with substituents modulating selectivity .

- Lumping Strategies: As noted in climate studies (unrelated but methodologically analogous), structurally similar compounds may be grouped to simplify reaction networks. However, minor substituent changes here preclude such lumping due to significant functional divergence .

Biological Activity

n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide (CAS: 1477733-10-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its ability to enhance solubility and bioavailability. The molecular weight of this compound is approximately 226.32 g/mol, and it has a high purity level of 98% as reported in various sources .

Research indicates that this compound may interact with specific biological targets, influencing various pathways:

- Receptor Modulation : The compound has shown potential as a modulator of certain receptors involved in neuropharmacological processes.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, similar to other compounds that target apoptotic pathways .

- Anti-inflammatory Effects : The compound could exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes some key biological activities associated with this compound based on available research:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits production of TNF-α and NO | |

| Receptor modulation | Potential interaction with neuroreceptors |

Antitumor Studies

A study evaluating the compound's antitumor effects involved administering it to SCID mice bearing H146 tumors. The results indicated significant cleavage of PARP and activation of caspase-3, markers of apoptosis, at various time points post-administration. This suggests that this compound may be effective in inducing tumor cell death through apoptosis .

Neuropharmacological Research

In another study, the compound was tested for its effects on neurotransmitter systems. It demonstrated a capacity to modulate receptors linked to anxiety and depression, indicating potential as an anxiolytic or antidepressant agent .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future studies include:

- In-depth Mechanistic Studies : Understanding how the compound interacts at the molecular level with its biological targets.

- Clinical Trials : Conducting phase I and II trials to assess safety and efficacy in humans.

- Structure-Activity Relationship (SAR) : Investigating variations in structure to optimize biological activity and reduce potential side effects.

Q & A

Basic Research Question

- Solubility Profiling : Test in PBS (pH 7.2) and organic solvents (ethanol, DMSO) using UV/Vis spectroscopy (λmax ~256 nm) to quantify solubility limits. For example, related carboxamides exhibit ~20 mg/ml solubility in PBS but require organic cosolvents for stock solutions .

- Stability Assessment : Conduct accelerated degradation studies at varying pH (3–9) and temperatures (4°C to 40°C). Monitor via HPLC to detect hydrolysis or oxidation byproducts. Note that aqueous solutions degrade within 24 hours, necessitating fresh preparation for bioassays .

What experimental strategies are recommended for resolving contradictions in biological activity data across different in vitro models?

Advanced Research Question

Discrepancies may arise from assay-specific factors:

- Cell Permeability : Use chemical probes (e.g., DAz-1 analogs) to verify intracellular uptake, as membrane permeability varies with cell type .

- Redox Sensitivity : Test under normoxic vs. hypoxic conditions, as thiol-reactive groups in piperazine derivatives may exhibit context-dependent activity .

- Dose-Response Calibration : Perform parallel assays with positive controls (e.g., rolipram for phosphodiesterase inhibition) to normalize activity metrics .

How should researchers design in vivo studies to evaluate the neuropharmacological effects of this compound?

Advanced Research Question

- Model Selection : Use chronic unpredictable mild stress (CUMS) in mice to assess antidepressant-like effects, measuring dendritic spine density (Golgi staining) and synaptic protein levels (PSD95, synapsin 1 via Western blot) .

- Dosing Protocol : Administer 0.5–1.0 mg/kg intraperitoneally for 2 weeks, with behavioral tests (open field, forced swim) conducted 1 hour post-dose to align with pharmacokinetic peaks .

- Control Groups : Include vehicle and reference drug (e.g., 1.0 mg/kg rolipram) to benchmark efficacy and specificity .

What methodologies are effective for analyzing piperazine ring interactions with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model hydrogen bonding between the piperazine nitrogen and target residues (e.g., kinase ATP pockets). Validate with mutagenesis studies .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) in buffer systems mimicking physiological ionic strength .

- Competitive Binding Assays : Use fluorescently tagged analogs (e.g., FITC-conjugated derivatives) to map binding sites in live cells .

How can researchers address stability issues during long-term storage of this compound?

Basic Research Question

- Lyophilization : Prepare stable lyophilized powders under inert gas (argon) to prevent oxidation .

- Storage Conditions : Store at −20°C in amber vials with desiccants (silica gel) to mitigate hydrolysis and photodegradation .

- QC Monitoring : Perform quarterly HPLC analyses to detect degradation products (>98% purity threshold) .

What are the best practices for reconciling conflicting data on metabolic pathways of azetidine-piperazine derivatives?

Advanced Research Question

- Metabolite Profiling : Use LC-MS/MS with isotopic labeling (e.g., ¹⁴C-tagged compounds) to trace hepatic vs. renal clearance routes .

- Enzyme Inhibition Assays : Test CYP450 isoforms (3A4, 2D6) to identify metabolic interactions that may alter pharmacokinetics .

- Cross-Species Comparisons : Conduct parallel studies in human hepatocytes and rodent models to validate translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.